

Application Notes and Protocols: Synthesis of Aminated 3-Bromoimidazo[1,2-b]pyridazines

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Compound of Interest

Compound Name: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine

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This document provides detailed protocols and application notes for the synthesis of aminated 3-bromoimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The methods detailed below focus on the efficient amination of the 3-bromoimidazo[1,2-b]pyridazine core, a key step in the diversification of this important heterocyclic system.

Introduction

The functionalization of the imidazo[1,2-b]pyridazine ring system is of significant interest in the development of novel therapeutic agents. Amination, in particular, allows for the introduction of a diverse range of substituents that can modulate the pharmacological properties of the molecule. This document outlines a robust and efficient fluoride-promoted amination method for the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Additionally, it touches upon palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are also pivotal in the synthesis of aminated imidazo[1,2-b]pyridazines.^{[1][2][3][4]}

Data Presentation

The following table summarizes the quantitative data for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary and secondary amines. The presented method demonstrates high efficiency and broad substrate scope.^[5]

Entry	Amine	Product	Isolated Yield (%)
1	Pyrrolidine	3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine	79-92
2	Butylamine	N-butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine	79-92
3	Piperidine	3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine	79-92
4	Benzylamine	N-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine	92 (average)
5	Morpholine	4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine	92 (average)
6	Indolin-5-amine	3-bromo-N-(indolin-5-yl)imidazo[1,2-b]pyridazin-6-amine	92 (average)

Table 1: Isolated yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.^{[1][5]}

Experimental Protocols

Protocol 1: General Procedure for the C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol describes a fluoride-promoted nucleophilic aromatic substitution for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][5]

Materials:

- 3-bromo-6-chloroimidazo[1,2-b]pyridazine
- Desired primary or secondary amine (2.0 equivalents)
- Cesium fluoride (CsF) (1.0 equivalent)
- Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)
- Dimethyl sulfoxide (DMSO)

Procedure:

- To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
- Add the desired amine (2.0 equivalents), cesium fluoride (1.0 equivalent), and benzyltriethylammonium chloride (10 mol %).
- Add dimethyl sulfoxide (DMSO) as the solvent.
- Heat the reaction mixture to 100 °C.
- Maintain the reaction at 100 °C for 24 hours.
- After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
- Perform an appropriate aqueous work-up.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated 3-bromoimidazo[1,2-b]pyridazine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the synthesis of aminated imidazo[1,2-b]pyridazines.^{[2][3][4]} The specific conditions may vary depending on the substrates and ligands used. A general procedure is outlined below.

Materials:

- Aryl or heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine derivative)
- Amine
- Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
- Phosphine ligand (e.g., Xantphos, BINAP)^[2]
- Base (e.g., Cs₂CO₃, K₃PO₄)
- Anhydrous solvent (e.g., toluene, dioxane)

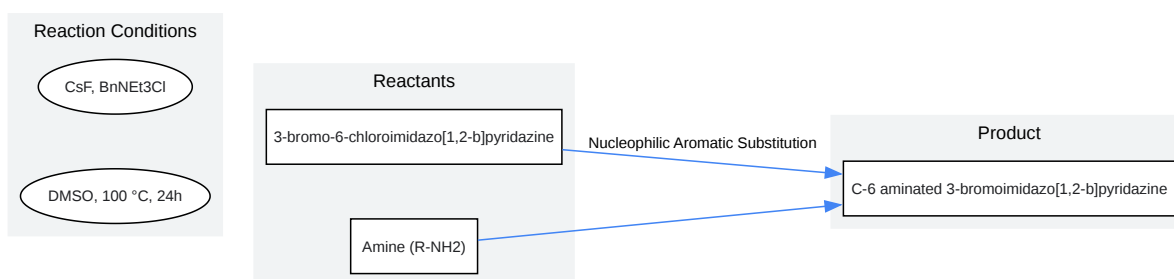
Procedure:

- In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl halide, the amine, the palladium catalyst, the phosphine ligand, and the base.
- Add the anhydrous solvent.
- Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C).
- Stir the reaction for the required time until completion (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.

- Filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to yield the aminated product.

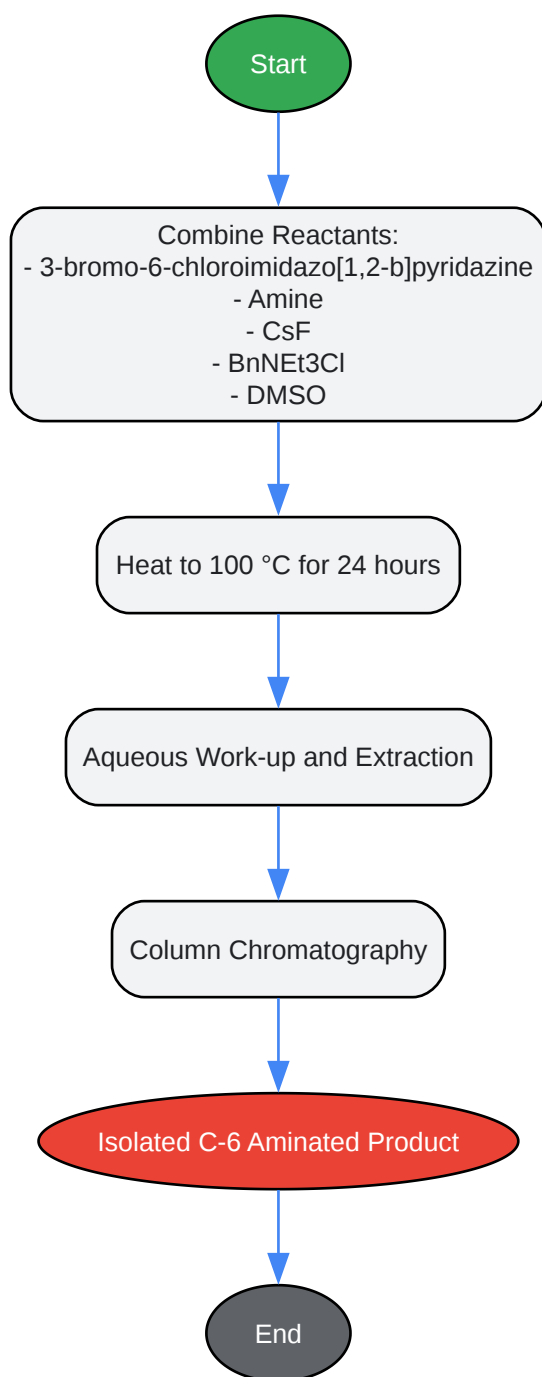
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Reaction scheme for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.



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Caption: Experimental workflow for the synthesis and purification of aminated products.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
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